molecular formula C21H17FN2O5S B5132374 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid

3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid

カタログ番号 B5132374
分子量: 428.4 g/mol
InChIキー: ZYNOMPBRQZTNCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid, also known as Fasudil, is a potent and selective inhibitor of Rho-kinase, an enzyme that plays a crucial role in the regulation of smooth muscle contraction, cell motility, and cytoskeletal organization. Fasudil has been extensively studied for its potential therapeutic applications in various diseases, including cerebral vasospasm, pulmonary hypertension, stroke, and cancer.

作用機序

3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid inhibits Rho-kinase, a downstream effector of the small GTPase RhoA, by competing with ATP for the ATP-binding site of Rho-kinase. Rho-kinase phosphorylates various substrates, including myosin light chain, myosin phosphatase target subunit 1, and ezrin/radixin/moesin proteins, leading to smooth muscle contraction, cytoskeletal reorganization, and cell motility. By inhibiting Rho-kinase, 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid reduces smooth muscle contraction, cytoskeletal reorganization, and cell motility, leading to various physiological effects.
Biochemical and Physiological Effects:
3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid has various biochemical and physiological effects, depending on the target tissue and disease. In cerebral vasospasm, 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid reduces smooth muscle contraction and improves cerebral blood flow, leading to the prevention of cerebral infarction. In pulmonary hypertension, 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid reduces pulmonary artery pressure and improves exercise capacity, leading to the improvement of pulmonary vascular remodeling. In stroke, 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid reduces neuronal apoptosis and inflammation, leading to the improvement of neurological outcomes. In cancer, 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid inhibits cancer cell migration and invasion, leading to the inhibition of cancer metastasis.

実験室実験の利点と制限

3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid has several advantages for lab experiments, including its high selectivity and potency for Rho-kinase inhibition, its well-established synthesis method, and its extensive preclinical and clinical data. However, 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid also has several limitations, including its low solubility and stability, its potential off-target effects, and its limited availability in some countries.

将来の方向性

There are several future directions for 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid research, including the development of novel 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid analogs with improved solubility and stability, the investigation of 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid's potential off-target effects and interactions with other signaling pathways, the exploration of 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid's potential therapeutic applications in other diseases, such as diabetes and Alzheimer's disease, and the optimization of 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid's dosing and delivery methods for better clinical outcomes.

合成法

3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid can be synthesized through a multi-step process, starting from 3-nitrobenzoic acid. The nitro group is reduced to an amino group, which is then protected with a benzyl group. The protected amino group is then reacted with 4-methyl-3-[(3-nitrophenyl)sulfonyl]benzoic acid to obtain a protected intermediate. The benzyl group is then removed, and the resulting amine is reacted with 4-fluorobenzoyl chloride to obtain the final product.

科学的研究の応用

3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cerebral vasospasm, 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid has been shown to improve cerebral blood flow and prevent cerebral infarction by inhibiting Rho-kinase-mediated vasoconstriction. In pulmonary hypertension, 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid has been shown to reduce pulmonary artery pressure and improve exercise capacity by inhibiting Rho-kinase-mediated pulmonary vascular remodeling. In stroke, 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid has been shown to improve neurological outcomes by inhibiting Rho-kinase-mediated neuronal apoptosis and inflammation. In cancer, 3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid has been shown to inhibit cancer cell migration and invasion by inhibiting Rho-kinase-mediated cytoskeletal reorganization.

特性

IUPAC Name

3-[[3-[(4-fluorophenyl)sulfamoyl]-4-methylbenzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5S/c1-13-5-6-14(20(25)23-18-4-2-3-15(11-18)21(26)27)12-19(13)30(28,29)24-17-9-7-16(22)8-10-17/h2-12,24H,1H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNOMPBRQZTNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。